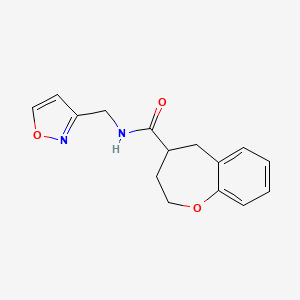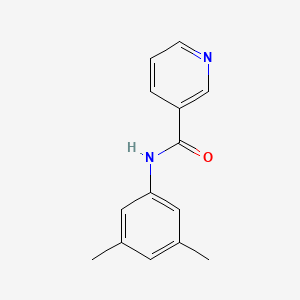
N-(3,5-dimethylphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3,5-dimethylphenyl)nicotinamide and related compounds involves complex chemical processes. For instance, the synthesis of nicotinamide analogs and derivatives often requires the reaction of nicotinic acid with various agents. In one study, nicotinamide adenine dinucleotide, a close analog, was synthesized using chloroacetaldehyde and the coenzyme (Barrio, Secrist, & Leonard, 1972). Another example includes the synthesis of triphenyltin(IV) [2-(2,3-dimethylanilino)nicotinate] through the interaction of triphenyltin(IV) hydroxide and 2-(2,3-dimethylanilino)nicotinic acid (Hussain et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique arrangement of atoms and bonds. Studies on similar compounds, like nicotinamide, have shown diverse molecular arrangements. For example, the investigation of dimer formation in nicotinamide revealed intricate hydrogen bonding patterns and structural dynamics (Borba et al., 2008).
Chemical Reactions and Properties
This compound's chemical reactions and properties are influenced by its functional groups. Nicotinamide, a related compound, participates in various biochemical processes and forms different derivatives upon reacting with other chemicals. For example, the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed significant herbicidal activity, indicating the chemical reactivity of nicotinamide derivatives (Yu et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various fields. Studies on similar compounds provide insights into these properties. For instance, research on nicotinamide derivatives demonstrated their stability and solubility characteristics under different conditions (Terauchi et al., 1997).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, acidity, and basicity, are influenced by its molecular structure. Similar compounds like nicotinamide have been studied extensively to understand their chemical behavior. For example, nicotinamide's role in DNA damage and repair highlights its chemical significance in biological systems (Surjana, Halliday, & Damian, 2010).
科学的研究の応用
Cellular Metabolism and Disease Treatment
Nicotinamide plays a crucial role in cellular energy metabolism, influencing oxidative stress and modulating pathways tied to cell survival and death. It acts as a robust cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. This action suggests its potential in treating immune system dysfunction, diabetes, and aging-related diseases through pathways involving sirtuins, Akt, and PARP (Maiese et al., 2009).
Dermatological Applications
Nicotinamide's role in dermatology includes nonmelanoma cancer prophylaxis and the treatment of various skin conditions. It has shown efficacy in improving skin health, acting against acne vulgaris, and aiding in cosmetic improvements. These applications are based on nicotinamide's anti-inflammatory and cell survival-promoting properties, highlighting its versatility in skin care and disease prevention (Forbat et al., 2017).
Stem Cell Research and Regenerative Medicine
In stem cell applications, nicotinamide promotes cell survival and differentiation, inhibiting certain kinase activities. This impacts human pluripotent stem cells, offering insights into developing nicotinamide-related stem cell therapies and treatments for various diseases (Meng et al., 2018).
Agriculture and Herbicidal Activity
Nicotinamide derivatives have shown promising results as novel herbicides, with certain compounds exhibiting significant activity against agricultural pests. This suggests a potential avenue for developing natural-product-based herbicides that are effective yet environmentally friendly (Yu et al., 2021).
Environmental and Ecological Impacts
The synthesis of organic salts derived from nicotinamide for use as agrochemicals demonstrates an approach to creating environmentally friendly plant protection agents. These ionic forms, paired with herbicidal anions, offer a sustainable solution to pest control in agriculture, underlining nicotinamide's potential beyond human health applications (Stachowiak et al., 2022).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-11(2)8-13(7-10)16-14(17)12-4-3-5-15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZRCDYCHWUZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

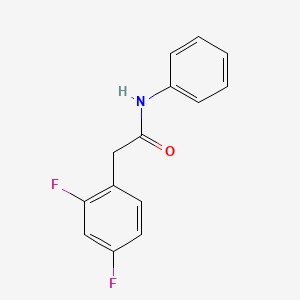
![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
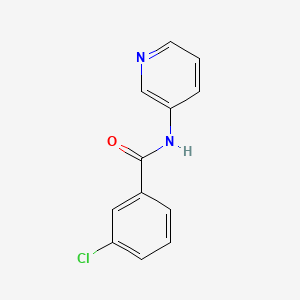
![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

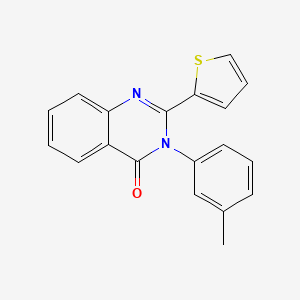
![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)


